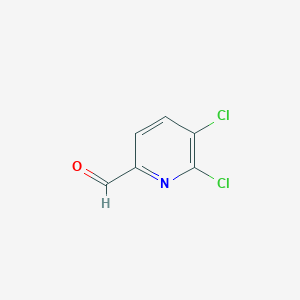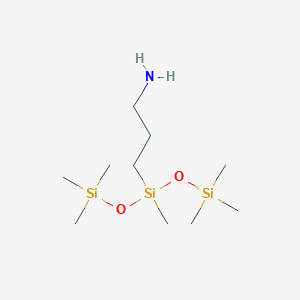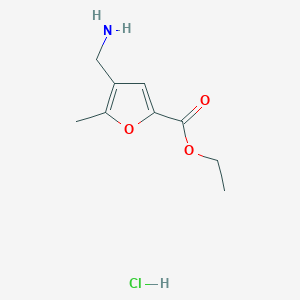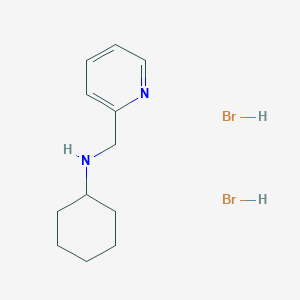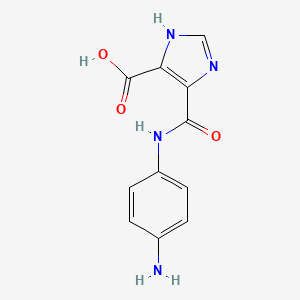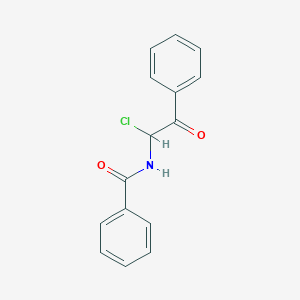
N-(1-chloro-2-oxo-2-phenylethyl)benzamide
Descripción general
Descripción
“N-(1-chloro-2-oxo-2-phenylethyl)benzamide” is a chemical compound that is used as an amidophenacylating reagent in various organic reactions . It is used, for example, in the synthesis of thiohydantoin derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H12ClNO2 . The compound has a molecular weight of 273.71 g/mol . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl .Chemical Reactions Analysis
“this compound” is used as an amidophenacylating reagent in various organic reactions . For instance, it is used in the synthesis of thiohydantoin derivatives . In a reported reaction, N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-hydrazino-1,3-thiazole .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 273.71 g/mol . The compound has a molecular formula of C15H12ClNO2 . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl .Aplicaciones Científicas De Investigación
GPR139 Receptor Agonism
N-(1-chloro-2-oxo-2-phenylethyl)benzamide derivatives have been identified as potent and selective agonists of the GPR139 receptor. A specific compound, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, was found to cross the blood-brain barrier and exhibit drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).
Biological Activity Against Pathogens
A series of 5-chloro and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, closely related to this compound, showed significant biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated activity in inhibiting photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2011).
Anticonvulsant Properties
Related compounds, such as 4-amino-N-(1-phenylethyl)benzamide analogues, were studied for their anticonvulsant properties. However, modifications to these compounds often resulted in decreased anticonvulsant potency (Clark & Davenport, 1987).
Anti-Tubercular Activity
Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were non-cytotoxic in nature and demonstrated good safety profiles (Nimbalkar et al., 2018).
Apoptosis Induction in Cancer Cell Lines
Some 2-hydroxy-N-(arylalkyl)benzamides, structurally similar to this compound, were found to induce apoptosis in various cancer cell lines, including melanoma. This activity was confirmed through several apoptotic markers (Imramovský et al., 2013).
Bactericidal Activity Against MRSA
A series of benzamides closely related to this compound exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as antibacterial agents (Zadrazilova et al., 2015).
Propiedades
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-14(13(18)11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,14H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANAHPLPILSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560706 | |
| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41260-69-9 | |
| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



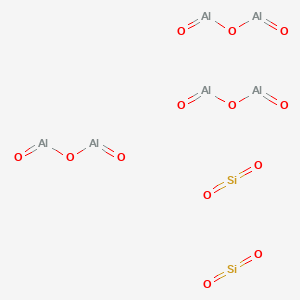
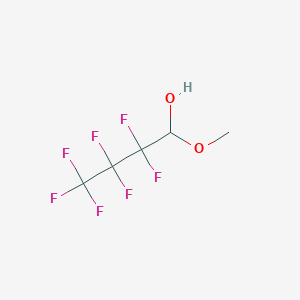
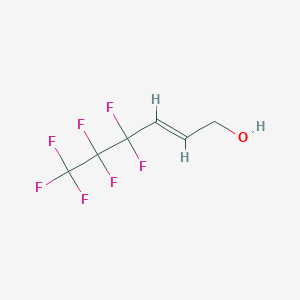
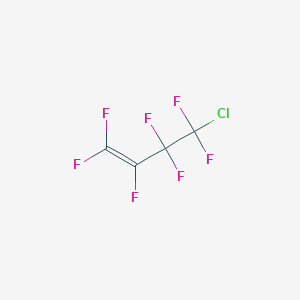
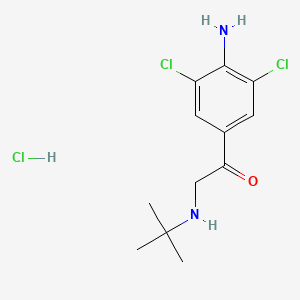
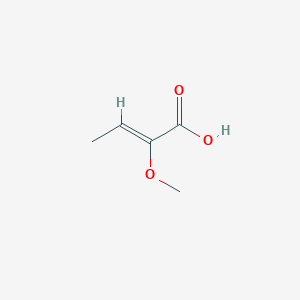
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
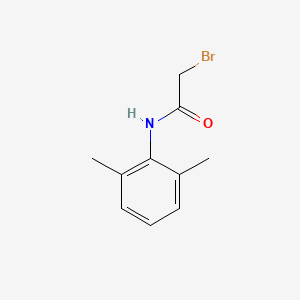
![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)
